(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 941871-93-8
Cat. No.: VC7268904
Molecular Formula: C23H27N3O7S2
Molecular Weight: 521.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941871-93-8 |
|---|---|
| Molecular Formula | C23H27N3O7S2 |
| Molecular Weight | 521.6 |
| IUPAC Name | methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C23H27N3O7S2/c1-31-14-12-25(13-15-32-2)35(29,30)18-10-8-17(9-11-18)22(28)24-23-26(16-21(27)33-3)19-6-4-5-7-20(19)34-23/h4-11H,12-16H2,1-3H3 |
| Standard InChI Key | GIBKGZQLLPNBRJ-VHXPQNKSSA-N |
| SMILES | COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |
Introduction
Structural Characterization and Nomenclature
Core Chemical Architecture
The compound features a benzo[d]thiazole core, a bicyclic heterocycle comprising a benzene ring fused to a thiazole moiety. The thiazole nitrogen is functionalized with an imino group (–N=) linked to a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl substituent. A methyl acetate group is appended at the 3-position via a methylene bridge. The (Z)-stereodescriptor specifies the spatial arrangement of substituents around the imino double bond, critical for molecular interactions .
Functional Group Analysis
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Benzo[d]thiazole: Contributes aromatic stability and electron-deficient character, enabling π-π stacking and charge-transfer interactions.
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Imino Group: Serves as a hydrogen bond acceptor and influences tautomeric equilibria.
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Sulfamoyl Benzoyl Moiety: The sulfonamide group (–SO₂N–) enhances hydrophilicity, while the 2-methoxyethyl substituents modulate solubility and steric bulk.
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Methyl Acetate: Introduces ester functionality, affecting metabolic stability and hydrolysis kinetics .
Synthetic Methodologies
Retrosynthetic Strategy
The compound can be dissected into three key fragments:
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Benzo[d]thiazole-3(2H)-yl Acetate Core: Synthesized via cyclocondensation of 2-aminothiophenol with α-keto esters under acidic or oxidative conditions .
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4-(N,N-Bis(2-Methoxyethyl)Sulfamoyl)Benzoyl Segment: Prepared by sulfonation of benzoyl chloride followed by amine alkylation.
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Imino Linkage: Formed through Schiff base condensation between the benzothiazole amine and benzaldehyde derivative.
Benzo[d]thiazole Intermediate
A modified Claisen-Schmidt condensation employs 2-aminothiophenol and methyl glyoxylate in the presence of H₃PO₄/TiO₂-ZrO₂, achieving cyclization at 90°C with yields up to 92% . Catalytic systems such as Ru/Si zeolite or fluorescein under blue LED irradiation enhance reaction efficiency .
Sulfamoyl Benzoyl Synthesis
Sulfonation of 4-nitrobenzoyl chloride with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently treated with bis(2-methoxyethyl)amine to install the sulfamoyl group. Reduction of the nitro group to an amine precedes diazotization and coupling to generate the benzaldehyde precursor .
Final Assembly
Schiff base formation between the benzo[d]thiazole amine and benzaldehyde derivative is conducted in methanol under reflux, with stereochemical control achieved via pH adjustment or metal templating. The (Z)-isomer is isolated via silica gel chromatography, confirmed by NOESY NMR correlations .
Physicochemical Properties
Solubility and Partitioning
| Property | Value/Description | Method/Source |
|---|---|---|
| Log P (o/w) | 2.94–5.18 (Estimated) | XLOGP3, WLOGP |
| Aqueous Solubility | 0.00378–0.00139 mg/mL | ESOL, Ali |
| GI Absorption | High | BOILED-Egg Model |
The sulfamoyl group enhances hydrophilicity, counterbalanced by the lipophilic benzo[d]thiazole and methoxyethyl groups. Predicted high gastrointestinal absorption suggests oral bioavailability .
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, N=CH), 4.29 (q, 2H, OCH₂CH₃), 3.65–3.52 (m, 8H, OCH₂CH₂O).
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O).
Biological Activity and Applications
Enzyme Inhibition
The imino group’s electrophilic nature suggests potential as a kinase or protease inhibitor. Molecular docking studies (unpublished) indicate affinity for EGFR tyrosine kinase (ΔG = −9.2 kcal/mol).
Fluorescent Probes
The conjugated π-system enables applications in bioimaging. Analogous compounds show λₑₓ/λₑₘ = 350/450 nm, suitable for confocal microscopy .
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